N-(2-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
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Overview
Description
N-(2-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the condensation of 2-ethylphenylamine with 2-chloroacetyl chloride, followed by cyclization with 2-aminobenzenethiol. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the acetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or antimicrobial agent.
Materials Science: The compound is studied for its properties as a precursor in the synthesis of advanced materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of oxidative stress or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
- N-(2-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Uniqueness
N-(2-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-12-7-3-4-8-13(12)19-17(21)11-16-18(22)20-14-9-5-6-10-15(14)23-16/h3-10,16H,2,11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKCLPPCCQHBSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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